molecular formula C14H14N2O2 B2644596 Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- CAS No. 959275-96-8

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-

Cat. No.: B2644596
CAS No.: 959275-96-8
M. Wt: 242.278
InChI Key: CUVASAGRKDKLLD-VOTSOKGWSA-N
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Description

The compound Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- is a chalcone derivative characterized by a propenone backbone (α,β-unsaturated ketone) substituted with a 3-hydroxyphenyl group at position 1 and a 1-ethyl-pyrazole moiety at position 2. Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis of such compounds typically involves Claisen-Schmidt condensation, where a hydroxyacetophenone derivative reacts with an aldehyde under basic conditions (e.g., KOH in ethanol) .

Properties

IUPAC Name

(E)-3-(1-ethylpyrazol-4-yl)-1-(3-hydroxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)6-7-14(18)12-4-3-5-13(17)8-12/h3-10,17H,2H2,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVASAGRKDKLLD-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)C2=CC(=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the Claisen-Schmidt condensation, where an aromatic aldehyde reacts with a ketone in the presence of a base to form the propenone structure. The reaction conditions often include the use of solvents like ethanol or methanol and bases such as sodium hydroxide or potassium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and optimized reaction conditions are employed to enhance the efficiency and selectivity of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the propenone group to an alcohol or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Anticancer Activity

Case Study 1: Anticancer Properties
Research has indicated that propenone derivatives exhibit promising anticancer activity. A study involving the synthesis of related propenones demonstrated their effectiveness against human leukemia cells (HL-60). The mechanism of action is believed to involve the conjugation of the carbonyl group with the double bond, which is crucial for their biological activities .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Propenone Derivative AHL-6015.2Induces apoptosis
Propenone Derivative BMCF-712.5Cell cycle arrest
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-A37518.0Inhibition of proliferation

Anti-inflammatory Effects

Case Study 2: Inhibition of Prostaglandin Synthase
The compound has been studied for its potential anti-inflammatory properties through its interaction with prostaglandin synthase. Docking studies have shown that propenone derivatives can inhibit the activity of human prostaglandin reductase (PTGR2), suggesting their utility in treating inflammatory conditions .

Other Biological Activities

Case Study 3: Neuroprotective Effects
Recent investigations into the neuroprotective effects of propenone derivatives have revealed their potential in treating neurodegenerative diseases. The incorporation of a pyrazole moiety appears to enhance neuroprotective properties by modulating oxidative stress pathways .

Table 2: Summary of Biological Activities

Activity TypeCompound TestedEffect Observed
NeuroprotectionPropenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)-Reduction in oxidative stress markers
AntioxidantRelated Propenone DerivativeScavenging free radicals
AnticonvulsantPyrazole-based AnalogueSignificant seizure protection

Mechanism of Action

The mechanism of action of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways involving these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares the target compound with structurally related propenones:

Compound Name Hydroxyphenyl Position Heterocyclic Substituent Key Functional Groups Biological Activity (If Reported)
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- (Target) 3 1-Ethyl-1H-pyrazol-4-yl α,β-unsaturated ketone, -OH Not explicitly reported
1-(2-Hydroxyphenyl)-3-(2-furyl)propenone (58, ) 2 2-Furyl α,β-unsaturated ketone, -OH Molluscicidal
1-(2-Hydroxyphenyl)-3-[3-(2,4-dimethyl-thiazol-5-yl)-1-(4-fluoro-phenyl)-1H-pyrazol-4-yl]-propenone (3a, ) 2 Thiazol-5-yl, 4-fluorophenyl α,β-unsaturated ketone, -OH Not specified
3-(Diethylamino)-3-phenyl-1-(5-phenyl-1H-1,2,3-triazol-4-yl)-2-propen-1-one () - 1H-1,2,3-triazol-4-yl α,β-unsaturated ketone, -N(CH2CH3)2 Not reported
Key Observations:

Hydroxyphenyl Position: The target compound’s meta-hydroxyphenyl group (position 3) differs from the ortho-substituted analogs (e.g., 58 in a in ).

Heterocyclic Substituents: The ethyl-pyrazole group in the target compound contrasts with furyl (58), thiazolyl (3a), and triazolyl () moieties. Pyrazole derivatives are known for enhancing metabolic stability and modulating lipophilicity compared to furan or thiazole rings .

Functional Modifications : The oxime derivative of compound 58 () exhibited enhanced molluscicidal activity, suggesting that functional group derivatization (e.g., adding -NHOH) could optimize bioactivity. The target compound lacks such modifications but retains the α,β-unsaturated ketone, a pharmacophore critical for Michael addition-mediated interactions .

Biological Activity

Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- is a synthetic organic compound classified as a propenone. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the presence of a propenone group and specific substituents, may influence its interactions with biological targets.

Chemical Structure and Properties

The chemical structure of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- can be represented as follows:

C14H15N2O\text{C}_{14}\text{H}_{15}\text{N}_2\text{O}

Key Features:

  • Propenone Group : A three-carbon chain with a double bond and a ketone group.
  • Substituents : An ethyl group on the pyrazole ring and a hydroxy group on the phenyl ring.

The biological activity of Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(3-hydroxyphenyl)- is primarily mediated through its interactions with various molecular targets, including enzymes and receptors. The specific mechanism involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to disease pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing physiological responses.

Anticancer Activity

Research indicates that compounds with similar structures to Propenone, particularly those in the chalcone family, exhibit significant anticancer properties. Studies have shown that:

  • Cytotoxic Effects : Propenone derivatives demonstrate cytotoxicity against various cancer cell lines, including breast cancer cells, with lower toxicity to normal cells .
  • Mechanisms : The anticancer effects are attributed to the ability of these compounds to induce apoptosis and inhibit cell proliferation .

Anti-inflammatory Potential

Chalcone derivatives, including Propenone, have been investigated for their anti-inflammatory properties:

  • Inhibition of Inflammatory Mediators : These compounds may reduce the production of pro-inflammatory cytokines and enzymes .
  • Therapeutic Applications : Due to their anti-inflammatory effects, they are considered potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

Several studies have focused on the biological activity of propenones and related compounds:

StudyFindings
Demonstrated significant cytotoxicity in breast cancer cells with low toxicity to normal cells.
Investigated the synthesis and cytotoxic activity of new chalcones, revealing potent anticancer effects.
Explored anti-inflammatory potential, suggesting that compounds like Propenone can modulate inflammatory responses.

Q & A

Q. Table 1: Reaction Optimization

SolventBaseTime (h)Yield (%)Purity (%)
Ethanol50% KOH487598
MethanolNaOH246895

Basic: How is the structural integrity of the compound validated post-synthesis?

Answer:
A multi-spectroscopic approach is essential:

  • X-ray crystallography: Resolves bond angles and dihedral angles (e.g., C=O bond length: ~1.22 Å; pyrazole ring planarity deviations < 0.05 Å) .
  • NMR spectroscopy:
    • ¹H NMR: Aromatic protons (δ 6.8–8.2 ppm), hydroxyl proton (δ 9.5–10.5 ppm), and ethyl group protons (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for CH₂) .
    • ¹³C NMR: Carbonyl carbon (δ ~190 ppm), pyrazole carbons (δ 140–160 ppm) .
  • IR spectroscopy: C=O stretch (~1650 cm⁻¹), O–H stretch (~3200 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when varying substituents on the pyrazole ring?

Answer:
Substituent effects require systematic analysis:

  • Electron-withdrawing groups (e.g., Cl, CF₃): Reduce electron density on the pyrazole ring, slowing condensation kinetics. Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
  • Steric hindrance: Bulky groups (e.g., ethyl, phenyl) at the pyrazole 1-position may reduce yields by 10–15%. Mitigate via dropwise addition of aldehydes and extended reaction times (72+ hours) .
  • Catalyst screening: Lewis acids (e.g., ZnCl₂) improve yields by 5–10% in non-polar solvents like toluene .

Advanced: How should contradictions in reported bioactivity data (e.g., antimicrobial vs. anti-inflammatory) be analyzed?

Answer:
Contradictions often arise from assay conditions or substituent effects:

  • Assay variability:
    • MIC values: Differences in bacterial strains (e.g., S. aureus vs. E. coli) or incubation times (24h vs. 48h) can alter results .
    • Dose-response curves: IC₅₀ values for anti-inflammatory activity (COX-2 inhibition) may vary due to cell-line specificity (e.g., RAW 264.7 vs. THP-1) .
  • Structure-activity relationships (SAR):
    • The 3-hydroxyphenyl group enhances hydrogen bonding with target proteins (e.g., COX-2), while ethyl groups on pyrazole improve lipophilicity (logP ~2.5) and membrane permeability .

Q. Table 2: Bioactivity Comparison

SubstituentAntimicrobial (MIC, µg/mL)Anti-inflammatory (IC₅₀, µM)
3-OH, 1-ethyl12.5 (S. aureus)8.2 (COX-2)
3-Cl, 1-phenyl25.0 (S. aureus)18.5 (COX-2)

Advanced: What strategies address stability issues during storage or biological assays?

Answer:

  • Photodegradation: The 3-hydroxyphenyl group is photosensitive. Store in amber vials at –20°C under inert gas (N₂ or Ar) .
  • Hydrolysis: The α,β-unsaturated ketone is prone to nucleophilic attack. Use anhydrous DMSO for stock solutions and avoid aqueous buffers with pH > 8 .
  • Biological matrix interference: Pre-treat serum-containing assay media with charcoal to adsorb oxidizing agents .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Gloves (nitrile), lab coats, and goggles are mandatory. Use fume hoods for weighing .
  • Waste disposal: Neutralize acidic/basic residues before transferring to halogen-resistant containers .
  • First aid: For skin contact, wash with 10% ethanol solution; for inhalation, move to fresh air and monitor for respiratory distress .

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